5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a thiazole ring, a thiophene ring, a sulfonamide group, and a chloro group . These groups are often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the thiazole and thiophene rings. The electron-withdrawing chloro group and electron-donating methyl group could cause some interesting electronic effects .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. For example, the chloro group could be substituted with other groups, and the compound could potentially participate in coupling reactions .Scientific Research Applications
- Significance : SM coupling allows the efficient assembly of complex molecules under mild conditions, making it valuable for drug discovery and materials science .
- Clinical Development : Currently, it is under clinical development for preventing and treating thromboembolic diseases .
- Compound 12 : Among synthesized derivatives, compound 12 shows significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
- Biological Activity : Imidazole derivatives exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Suzuki–Miyaura Coupling
Antithrombotic Agent
Antimicrobial Properties
Therapeutic Potential of Imidazole Derivatives
Plant Hormone Analog
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S3/c1-11-13(22-16(19-11)12-5-3-2-4-6-12)9-10-18-24(20,21)15-8-7-14(17)23-15/h2-8,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGFZKZKGAQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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